Pipalamycin
Description
Pipalamycin is a cyclic hexadepsipeptide antibiotic isolated from Streptomyces species, first reported in 2002 by Uchihata et al. . It is characterized by a unique structure comprising a rare fatty acid (FA 298) integrated into a cyclic peptide backbone. This compound exhibits potent apoptosis-inducing activity, making it a candidate for anticancer research . This compound belongs to the "azinothricin family" of natural products, a group of secondary metabolites synthesized by hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) machinery in actinomycetes . Its biological activity is attributed to both its peptide framework and the uncommon FA moiety, which enhances membrane interaction and cellular uptake .
Properties
Molecular Formula |
C39H66N8O12 |
|---|---|
Molecular Weight |
839 g/mol |
IUPAC Name |
2-[6-ethyl-2-hydroxy-5-(3-methylbutyl)oxan-2-yl]-2-hydroxy-N-(7-hydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)propanamide |
InChI |
InChI=1S/C39H66N8O12/c1-9-28-25(15-14-21(2)3)16-17-39(56,59-28)38(8,55)37(54)44-30-31(22(4)5)58-36(53)23(6)43-33(50)26-12-10-18-41-45(26)29(48)20-40-32(49)24(7)47(57)34(51)27-13-11-19-42-46(27)35(30)52/h21-28,30-31,41-42,55-57H,9-20H2,1-8H3,(H,40,49)(H,43,50)(H,44,54) |
InChI Key |
ORTXNXVKTPOBSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)C)C(C)C)O)O)CCC(C)C |
Synonyms |
pipalamycin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pipalamycin shares structural and functional similarities with other cyclic hexadepsipeptides in the azinothricin family. Below is a detailed comparison:
Structural Similarities and Differences
All azinothricin-family compounds feature:
- A cyclic hexadepsipeptide core with two piperazic acid residues .
- A fatty acid (FA) side chain critical for bioactivity .
Key Research Findings
FA Role in Bioactivity : The FA moiety in this compound (FA 298) contributes to its apoptosis-inducing activity, while variapeptin’s FA 299 enhances membrane disruption in bacteria .
Structural-Activity Relationship: Modifications to the FA chain (e.g., hydroxylation, branching) in azinothricin-family compounds correlate with shifts between antibacterial and cytotoxic activities .
Therapeutic Potential: this compound’s apoptosis induction is superior to polyoxypeptin in certain cancer cell lines, likely due to FA 298’s optimized hydrophobicity .
Data Tables
Table 1: Bioactivity Comparison
| Compound | Anti-Gram(+) Activity | Apoptosis Induction (IC₅₀) | Cytotoxicity (Cancer Cells) |
|---|---|---|---|
| This compound | Moderate | 50 nM | High |
| Variapeptin | High | Not reported | Moderate |
| Azinothricin | High | None | Low |
| Polyoxypeptin | Low | 20 nM | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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